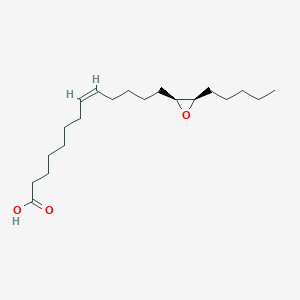

14,15-EE-8(Z)-E

Description

Structure

2D Structure

Properties

IUPAC Name |

(Z)-13-[(2S,3R)-3-pentyloxiran-2-yl]tridec-8-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H36O3/c1-2-3-12-15-18-19(23-18)16-13-10-8-6-4-5-7-9-11-14-17-20(21)22/h4,6,18-19H,2-3,5,7-17H2,1H3,(H,21,22)/b6-4-/t18-,19+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFYIZOYJCCKMDJ-FHLMBLHRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1C(O1)CCCCC=CCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC[C@@H]1[C@@H](O1)CCCC/C=C\CCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H36O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 14,15-EE-8(Z)-E: A Cytochrome P450 Metabolite Analog

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 14,15-epoxyeicosa-8(Z)-enoic acid (14,15-EE-8(Z)-E), a stable and potent analog of the endogenous cytochrome P450 (CYP) metabolite, 14,15-epoxyeicosatrienoic acid (14,15-EET). 14,15-EETs are critical signaling molecules involved in a myriad of physiological processes, including the regulation of vascular tone and adipogenesis. However, their therapeutic potential is often limited by metabolic instability. This guide details the synthetic methodology for this compound, its key biological activities with supporting quantitative data, and the intricate signaling pathways it modulates. Detailed experimental protocols for the synthesis and key biological assays are provided to facilitate further research and development in this promising area of pharmacology.

Introduction

Epoxyeicosatrienoic acids (EETs) are lipid signaling molecules produced from the metabolism of arachidonic acid by cytochrome P450 epoxygenases.[1][2] Among the four regioisomers, 14,15-EET is a prominent metabolite known for its potent vasodilatory and anti-inflammatory properties, making it a molecule of significant interest in cardiovascular research.[3] EETs are considered to be endothelium-derived hyperpolarizing factors (EDHFs) that play a crucial role in regulating vascular tone.[1] However, the therapeutic application of native EETs is hampered by their rapid hydrolysis to less active dihydroxyeicosatrienoic acids (DHETs) by soluble epoxide hydrolase (sEH).[2]

To overcome this limitation, stable analogs of EETs have been developed. This compound is a structural analog of 14,15-EET that exhibits potent vasodilator activity in bovine coronary arteries, comparable to its parent compound. This analog was designed to resist metabolic degradation, thereby prolonging its biological activity and making it a valuable tool for studying the physiological roles of EETs and a potential therapeutic candidate.

This guide will delve into the technical aspects of this compound, covering its synthesis, biological effects with quantitative data, and the underlying signaling mechanisms.

Data Presentation

The biological activity of this compound and related compounds has been quantified in various assays. The following tables summarize key quantitative data for easy comparison.

Table 1: Vasodilator Activity of EET Analogs in Bovine Coronary Arteries

| Compound | ED₅₀ (μM) | Maximal Relaxation (%) | Reference |

| 14,15-EET | ~1.0 | 75-87 | |

| This compound | Potent, similar to 14,15-EET | Not explicitly quantified | |

| Tetrazole 19 (analog) | 0.18 | Not specified | |

| Oxadiazole-5-thione 25 (analog) | 0.36 | Not specified |

Table 2: Effect of this compound on Adipogenic Transcription Factor mRNA Expression in 3T3-L1 Cells

| Transcription Factor | Treatment with this compound | Fold Change vs. Control | Reference |

| PPARγ | Downregulation | Data not quantified | |

| C/EBPα | Downregulation | Data not quantified | |

| SREBP1c | Downregulation | Data not quantified |

Experimental Protocols

Detailed methodologies for the synthesis of this compound and key biological assays are provided below.

Synthesis of this compound

The synthesis of this compound can be achieved through a stereoselective multi-step process adapted from established methods for synthesizing EET analogs. The following protocol outlines a plausible synthetic route.

Protocol 3.1.1: Stereoselective Synthesis of 14(S),15(R)-EE-8(Z)-E

Step 1: Synthesis of the Alkyne Precursor

-

Start with a commercially available protected chiral alcohol, (R)-1,2-epoxy-5-hexene.

-

Perform a ring-opening reaction with a suitable organocuprate reagent to introduce the pentyl side chain, yielding a chiral alcohol.

-

Protect the resulting secondary alcohol with a suitable protecting group (e.g., tert-butyldimethylsilyl ether).

-

Carry out a hydroboration-oxidation of the terminal alkene to yield a primary alcohol.

-

Oxidize the primary alcohol to an aldehyde using a mild oxidizing agent (e.g., Dess-Martin periodinane).

-

React the aldehyde with the ylide generated from (4-carboxybutyl)triphenylphosphonium bromide in a Wittig reaction to introduce the C8-C13 fragment with the Z-double bond, yielding the protected carboxylic acid.

-

Deprotect the secondary alcohol to yield the hydroxy-acid precursor.

Step 2: Epoxidation and Deprotection

-

Perform a stereoselective epoxidation of the terminal double bond using a Sharpless asymmetric epoxidation or a similar method to yield the desired (14S, 15R)-epoxide.

-

Deprotect the carboxylic acid to yield the final product, 14(S),15(R)-epoxyeicosa-8(Z)-enoic acid.

-

Purify the final compound using silica gel chromatography and characterize by NMR and mass spectrometry.

Vasodilation Assay in Bovine Coronary Arteries

This protocol describes the measurement of isometric tension in isolated bovine coronary artery rings to assess the vasodilator effects of this compound.

Protocol 3.2.1: Isometric Tension Measurement

-

Tissue Preparation:

-

Obtain fresh bovine hearts from a local abattoir and transport them to the laboratory in cold Krebs-Ringer bicarbonate solution (in mM: 118.3 NaCl, 4.7 KCl, 2.5 CaCl₂, 1.2 MgSO₄, 1.2 KH₂PO₄, 25 NaHCO₃, and 11.1 glucose).

-

Dissect the left anterior descending coronary artery and place it in fresh, cold Krebs buffer.

-

Carefully remove excess connective tissue and cut the artery into 3-5 mm rings. The endothelium can be removed by gently rubbing the intimal surface with a pair of fine forceps.

-

-

Isometric Tension Recording:

-

Mount the arterial rings in organ chambers filled with Krebs buffer, maintained at 37°C and bubbled with 95% O₂/5% CO₂.

-

Connect one end of the ring to a fixed support and the other to an isometric force transducer.

-

Gradually stretch the rings to their optimal resting tension (typically 2-3 g) and allow them to equilibrate for at least 60-90 minutes, with buffer changes every 15-20 minutes.

-

-

Experimental Procedure:

-

Pre-constrict the arterial rings with a thromboxane A₂ mimetic, U46619 (e.g., 10-100 nM), to achieve a stable contraction.

-

Once a stable plateau is reached, add cumulative concentrations of this compound (e.g., 1 nM to 10 µM) to the organ bath.

-

Record the relaxation response as a percentage of the pre-constriction induced by U46619.

-

At the end of each experiment, add a known vasodilator (e.g., sodium nitroprusside, 10 µM) to determine the maximal relaxation.

-

Adipocyte Differentiation Assay

This protocol details the procedure for inducing the differentiation of 3T3-L1 preadipocytes and assessing the effect of this compound on this process.

Protocol 3.3.1: 3T3-L1 Cell Differentiation

-

Cell Culture and Seeding:

-

Culture 3T3-L1 preadipocytes in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics at 37°C in a 5% CO₂ incubator.

-

Seed the cells in 6-well plates and grow to confluence.

-

-

Differentiation Induction:

-

Two days post-confluence (Day 0), induce differentiation by replacing the medium with DMEM containing 10% FBS, 0.5 mM 3-isobutyl-1-methylxanthine (IBMX), 1 µM dexamethasone, and 10 µg/mL insulin (MDI medium).

-

Treat the cells with either vehicle (e.g., ethanol) or different concentrations of this compound during the differentiation period.

-

-

Maturation and Maintenance:

-

On Day 2, replace the induction medium with DMEM containing 10% FBS and 10 µg/mL insulin.

-

From Day 4 onwards, culture the cells in DMEM with 10% FBS, changing the medium every two days.

-

Mature adipocytes, characterized by the accumulation of lipid droplets, are typically observed from Day 8 onwards.

-

-

Analysis of Adipogenesis:

-

Oil Red O Staining: To visualize lipid accumulation, fix the cells with 10% formalin and stain with Oil Red O solution.

-

Gene Expression Analysis: At different time points during differentiation, harvest the cells, extract total RNA, and perform quantitative real-time PCR (qRT-PCR) to measure the mRNA expression levels of adipogenic transcription factors such as PPARγ, C/EBPα, and SREBP1c.

-

Signaling Pathways and Mechanisms of Action

14,15-EET and its analogs exert their biological effects through complex signaling cascades. The following diagrams, generated using the DOT language, illustrate the key pathways involved.

Vasodilation Signaling Pathway

In vascular smooth muscle cells, 14,15-EET analogs are known to induce relaxation primarily through the activation of potassium channels, leading to hyperpolarization. This process involves the activation of Ca²⁺/calmodulin-dependent protein kinase II (CaMKII) and the extracellular signal-regulated kinase (ERK).

Adipogenesis Regulatory Pathway

During adipocyte differentiation, a cascade of transcription factors is activated. This compound has been shown to downregulate key adipogenic transcription factors, thereby inhibiting adipogenesis.

Experimental Workflow: Vasodilation Assay

The following diagram illustrates the logical workflow for conducting the vasodilation assay.

Conclusion

This compound stands out as a valuable pharmacological tool and a potential therapeutic agent due to its enhanced stability and potent biological activity that mimics the endogenous CYP metabolite, 14,15-EET. Its demonstrated effects on vasodilation and adipogenesis highlight its potential in the study and treatment of cardiovascular and metabolic diseases. The detailed protocols and data presented in this guide are intended to provide a solid foundation for researchers and drug development professionals to explore the full therapeutic potential of this promising cytochrome P450 metabolite analog. Further investigations into its in vivo efficacy, safety profile, and the precise molecular interactions with its putative receptors are warranted to advance its clinical translation.

References

- 1. 14,15-epoxyeicosa-5(Z)-enoic-mSI: a 14,15- and 5,6-EET antagonist in bovine coronary arteries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. [PDF] Adhesion-dependent activation of CaMKII and regulation of ERK activation in vascular smooth muscle. | Semantic Scholar [semanticscholar.org]

- 3. 14,15-epoxyeicosatrienoic acid represents a transferable endothelium-dependent relaxing factor in bovine coronary arteries - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Functions of 14,15-Epoxyeicosatrienoic Acid Analogs: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epoxyeicosatrienoic acids (EETs) are a class of signaling molecules derived from the metabolism of arachidonic acid by cytochrome P450 (CYP) epoxygenases. Among the four regioisomers, 14,15-EET has garnered significant attention for its diverse and potent biological activities, including vasodilation, anti-inflammatory effects, and tissue protection. However, the therapeutic potential of native 14,15-EET is limited by its rapid metabolic inactivation by soluble epoxide hydrolase (sEH). This has spurred the development of chemically stable and metabolically resistant 14,15-EET analogs. This technical guide provides a comprehensive overview of the biological functions of these analogs, focusing on their signaling mechanisms, therapeutic potential, and the experimental methodologies used to characterize them.

Core Biological Functions and Therapeutic Potential

14,15-EET analogs exhibit a wide range of biological effects that hold promise for the treatment of various diseases. These functions are primarily attributed to their ability to mimic the actions of endogenous 14,15-EET while resisting degradation.

Cardiovascular Effects:

-

Vasodilation: 14,15-EET analogs are potent vasodilators, relaxing vascular smooth muscle and lowering blood pressure.[1] This effect is primarily mediated by the activation of large-conductance calcium-activated potassium (BKCa) channels in smooth muscle cells, leading to hyperpolarization and relaxation.[2]

-

Anti-inflammatory Actions: These analogs exert significant anti-inflammatory effects in the vasculature by inhibiting the activation of the transcription factor NF-κB, a key regulator of inflammatory gene expression.[3] This leads to reduced expression of adhesion molecules and inflammatory cytokines, mitigating vascular inflammation.[4]

-

Cardioprotection: Studies have shown that 14,15-EET analogs can protect the heart from ischemia-reperfusion injury and reduce cardiac remodeling.

Renal Protective Effects:

In the kidneys, 14,15-EET analogs have demonstrated protective effects in models of kidney disease. They can improve renal blood flow, reduce inflammation, and inhibit fibrosis.

Anti-cancer and Pro-angiogenic Properties:

The role of 14,15-EET and its analogs in cancer is complex. While some studies suggest they may promote angiogenesis and cell proliferation, others indicate potential anti-cancer effects through various mechanisms. Further research is needed to fully elucidate their role in oncology.

Quantitative Data on 14,15-EET Analog Activity

The following tables summarize the quantitative data on the vasorelaxant and sEH inhibitory activities of various 14,15-EET analogs.

Table 1: Vasorelaxant Activity of 14,15-EET and its Analogs in Bovine Coronary Arteries

| Compound | ED50 (µM) | Maximum Vasorelaxation (%) | Reference |

| 14,15-EET | 1.0 - 2.2 | 85 - 94 | |

| 14,15-EET-methyl ester | Active | Full activity | |

| 14,15-EET-methylsulfonimide | Active | Full activity | |

| Oxamide 16 | 1.7 | N/A | |

| N-iPr-amide 20 | 1.7 | N/A | |

| Unsubstituted urea 12 | 3.5 | N/A | |

| Tetrazole 19 | 0.18 | N/A | |

| Oxadiazole-5-thione 25 | 0.36 | N/A |

Table 2: Soluble Epoxide Hydrolase (sEH) Inhibitory Activity of 14,15-EET Analogs

| Compound | IC50 | Reference |

| 12-(3-adamantan-1-yl-ureido)dodecanoic acid (AUDA) | 3 nM | |

| Unsubstituted urea 12 | 16 nM | |

| Tetrazole 19 | 11 nM | |

| Oxadiazole-5-thione 25 | >500 nM | |

| Oxamide 16 | 59 µM | |

| N-iPr-amide 20 | 19 µM | |

| Sulforaphane (SFN) | 3.65 µM | |

| Phenyl isothiocyanate (PITC) | 7.5 µM |

Signaling Pathways of 14,15-EET Analogs

14,15-EET analogs exert their biological effects through multiple signaling pathways. Key pathways include:

-

Activation of Peroxisome Proliferator-Activated Receptor Gamma (PPARγ): 14,15-EET and its analogs can activate PPARγ, a nuclear receptor that plays a crucial role in regulating inflammation and metabolism. Activation of PPARγ by EETs can suppress inflammatory responses.

-

Inhibition of Nuclear Factor-kappa B (NF-κB) Signaling: A major anti-inflammatory mechanism of 14,15-EET analogs is the inhibition of the NF-κB pathway. They can prevent the degradation of IκBα, the inhibitory subunit of NF-κB, thereby blocking the translocation of NF-κB to the nucleus and the subsequent transcription of pro-inflammatory genes.

-

G-protein Coupled Receptor (GPCR) Signaling: Evidence suggests that some of the effects of 14,15-EET are mediated through a putative GPCR. Binding of 14,15-EET to this receptor is thought to activate Gsα, leading to downstream signaling cascades.

Signaling Pathway Diagrams (Graphviz DOT Language)

References

- 1. 14,15-EET analogs: characterization of structural requirements for agonist and antagonist activity in bovine coronary arteries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Vasodilatory effect of 14,15-epoxyeicosatrienoic acid on mesenteric arteries in hypertensive and aged rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Anti-Inflammatory Effects of Epoxyeicosatrienoic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Epoxyeicosatrienoic Acid Analogs and Vascular Function - PMC [pmc.ncbi.nlm.nih.gov]

The Inhibitory Role of 14,15-EE-8(Z)-E in Adipocyte Differentiation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the effects of 14,15-EE-8(Z)-E, a structural analog of the epoxyeicosatrienoic acid (EET) 14,15-EET, on the process of adipocyte differentiation. EETs are metabolites of arachidonic acid produced by cytochrome P450 epoxygenases and are known to possess a range of biological activities, including anti-inflammatory and vasodilatory effects. Recent research has highlighted their potent anti-adipogenic properties, positioning them as potential therapeutic agents in the context of obesity and metabolic disorders.

Core Findings: Attenuation of Adipogenic Gene Expression

Studies utilizing the 3T3-L1 preadipocyte cell line, a well-established in vitro model for adipogenesis, have demonstrated that this compound significantly curtails the differentiation of these cells into mature adipocytes. This inhibitory effect is achieved through the dose-dependent downregulation of key transcription factors and genes that are pivotal for the adipogenic program.

Quantitative Analysis of Gene Expression

The administration of this compound to differentiating 3T3-L1 cells results in a marked reduction in the mRNA levels of critical adipogenic regulators. The table below summarizes the quantitative data from key studies, showcasing the dose-dependent inhibitory effects of this compound on the expression of these genes after an 8-day treatment period.[1]

| Gene Target | 0.1 µM this compound (Fold Change vs. Vehicle) | 0.5 µM this compound (Fold Change vs. Vehicle) | 1.0 µM this compound (Fold Change vs. Vehicle) |

| Transcription Factors | |||

| PPARγ | ~0.8 | ~0.6 | ~0.4 |

| C/EBPα | ~0.9 | ~0.7 | ~0.5 |

| SREBP1c | ~0.85 | ~0.65 | ~0.5 |

| Adipocyte Differentiation-Associated Genes | |||

| LPL | ~0.8 | ~0.6 | ~0.45 |

| ACC1 | ~0.9 | ~0.75 | ~0.6 |

| FAS | ~0.85 | ~0.7 | ~0.55 |

| Fabp4 | ~0.75 | ~0.55 | ~0.4 |

| P < 0.05 versus vehicle control[1] |

Proposed Signaling Pathways and Mechanism of Action

The anti-adipogenic effects of this compound are believed to be mediated through the modulation of intricate signaling cascades that govern the initiation and progression of adipogenesis. While the direct molecular receptor for 14,15-EET and its analogs is still under investigation, evidence points towards the involvement of G-protein coupled receptors (GPCRs), potentially including prostaglandin receptors.

Activation of these putative receptors is thought to initiate a signaling cascade that ultimately leads to the suppression of the master regulators of adipogenesis, Peroxisome Proliferator-Activated Receptor gamma (PPARγ) and CCAAT/enhancer-binding protein alpha (C/EBPα). The downregulation of these key transcription factors subsequently leads to a reduction in the expression of their target genes, which are essential for lipid metabolism and the development of the mature adipocyte phenotype.

Furthermore, studies on EETs in other cellular contexts suggest a potential role for the PGC-1α signaling cascade and the modulation of intracellular second messengers like cAMP.[2] The rapid metabolism of EETs by soluble epoxide hydrolase (sEH) to less active diols is a critical factor in regulating their biological activity. Therefore, the stability of analogs like this compound is a key determinant of their potency.

Key Experimental Methodologies

The following section details the protocols for the primary assays used to evaluate the effects of this compound on adipocyte differentiation.

3T3-L1 Preadipocyte Culture and Differentiation

-

Cell Culture: 3T3-L1 preadipocytes are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Induction of Differentiation: Two days post-confluence (Day 0), differentiation is induced by treating the cells with a differentiation cocktail containing DMEM with 10% FBS, 0.5 mM 3-isobutyl-1-methylxanthine (IBMX), 1 µM dexamethasone, and 10 µg/mL insulin.

-

Treatment with this compound: The compound or vehicle control is added to the differentiation medium at the desired concentrations (e.g., 0.1, 0.5, and 1.0 µM).

-

Maintenance: On day 2, the medium is replaced with DMEM containing 10% FBS and 10 µg/mL insulin. From day 4 onwards, the cells are maintained in DMEM with 10% FBS, with the medium being changed every two days. The treatment with this compound is continued for the duration of the experiment (e.g., 8 days).

Oil Red O Staining for Lipid Accumulation

-

Fixation: Differentiated 3T3-L1 cells are washed with phosphate-buffered saline (PBS) and then fixed with 10% formalin for at least 1 hour.

-

Washing: The cells are washed with water and then with 60% isopropanol.

-

Staining: The cells are incubated with a freshly prepared Oil Red O working solution for 10-20 minutes at room temperature.

-

Washing: The staining solution is removed, and the cells are washed repeatedly with water until the excess stain is removed.

-

Visualization: The accumulation of lipid droplets, stained red, is visualized and imaged using a microscope.

-

Quantification (Optional): The stained lipid droplets can be quantified by eluting the dye with 100% isopropanol and measuring the absorbance at approximately 500 nm.

Quantitative Real-Time PCR (qPCR)

-

RNA Extraction: Total RNA is isolated from the treated and control 3T3-L1 cells using a suitable RNA extraction kit.

-

cDNA Synthesis: First-strand cDNA is synthesized from the total RNA using a reverse transcription kit.

-

qPCR: The relative expression of target genes (PPARγ, C/EBPα, SREBP1c, LPL, ACC1, FAS, and Fabp4) is quantified using SYBR Green-based qPCR. The expression levels are normalized to a stable housekeeping gene, such as GAPDH or β-actin.

-

Primer Sequences: Commercially available and validated primer sets for mouse genes are recommended.

Western Blot Analysis

-

Protein Extraction: Whole-cell lysates are prepared from the differentiated 3T3-L1 cells using a suitable lysis buffer containing protease inhibitors.

-

Protein Quantification: The protein concentration of the lysates is determined using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the target proteins (e.g., PPARγ, FABP4). Subsequently, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Band intensities can be quantified using densitometry and normalized to a loading control like β-actin or GAPDH.

-

Antibody Information:

-

PPARγ: Rabbit polyclonal or monoclonal antibodies (e.g., Cell Signaling Technology #2430, #95128; Novus Biologicals NBP2-22106).[3]

-

FABP4: Rabbit polyclonal antibodies (e.g., Cell Signaling Technology #2120).

-

Conclusion and Future Directions

The EET analog this compound demonstrates significant anti-adipogenic properties by downregulating the expression of key transcription factors and genes involved in adipocyte differentiation. These findings underscore the potential of targeting the EET pathway for the development of novel therapeutics for obesity and related metabolic diseases. Further research is warranted to fully elucidate the specific molecular targets and signaling pathways of this compound and to evaluate its efficacy and safety in preclinical and clinical settings. The detailed methodologies provided in this guide offer a robust framework for researchers to further investigate the role of this and similar compounds in adipocyte biology.

References

- 1. researchgate.net [researchgate.net]

- 2. Epoxyeicosatrienoic Acids Regulate Adipocyte Differentiation of Mouse 3T3 Cells, Via PGC-1α Activation, Which Is Required for HO-1 Expression and Increased Mitochondrial Function - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PPAR gamma (D8I3Y) Mouse Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]

Foundational Research on Epoxyeicosatrienoic Acid Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epoxyeicosatrienoic acids (EETs) are a class of lipid signaling molecules that play crucial roles in a variety of physiological and pathophysiological processes.[1] Synthesized from arachidonic acid by cytochrome P450 (CYP) epoxygenases, EETs are involved in the regulation of vascular tone, inflammation, angiogenesis, and cardioprotection.[1][2][3] Their biological activity is terminated primarily through hydrolysis by the soluble epoxide hydrolase (sEH) to less active dihydroxyeicosatrienoic acids (DHETs).[4] This guide provides an in-depth overview of the foundational research on EET signaling, with a focus on quantitative data, experimental methodologies, and the core signaling pathways.

Biosynthesis and Metabolism of EETs

EETs are produced from arachidonic acid by CYP epoxygenases, predominantly from the CYP2C and CYP2J subfamilies. This enzymatic reaction occurs at one of the four double bonds of arachidonic acid, resulting in four regioisomers: 5,6-EET, 8,9-EET, 11,12-EET, and 14,15-EET. Each of these regioisomers can exist as two different enantiomers. The expression and activity of these CYP enzymes vary across different tissues and cell types, leading to distinct EET profiles.

The primary metabolic pathway for the inactivation of EETs is hydrolysis of the epoxide group by soluble epoxide hydrolase (sEH) to form the corresponding DHETs. Inhibition of sEH has emerged as a promising therapeutic strategy to enhance the beneficial effects of endogenous EETs by increasing their bioavailability.

Enzyme Kinetics

Understanding the kinetic parameters of the enzymes involved in EET biosynthesis and metabolism is crucial for pharmacological and physiological studies.

| Enzyme | Substrate | Product(s) | Km | Vmax | Ki (for Inhibitors) | Reference(s) |

| CYP2C8 | Arachidonic Acid | 14,15-EET, 11,12-EET | N/A | N/A | N/A | |

| CYP2C9 | Arachidonic Acid | 14,15-EET, 11,12-EET, 8,9-EET | N/A | N/A | N/A | |

| CYP2J2 | Arachidonic Acid | 14,15-EET, 11,12-EET | N/A | N/A | N/A | |

| Soluble Epoxide Hydrolase (sEH) | Various Epoxides | Corresponding Diols | N/A | N/A | 2.0 - 89.1 µM |

Signaling Pathways of EETs

EETs exert their biological effects through multiple signaling pathways, including activation of G-protein coupled receptors (GPCRs), modulation of ion channels, and regulation of nuclear hormone receptors like peroxisome proliferator-activated receptors (PPARs).

G-Protein Coupled Receptor (GPCR) Signaling

Evidence suggests that at least some of the effects of EETs are mediated by cell surface GPCRs. Studies have identified high-affinity binding sites for EETs on various cell types. The downstream signaling often involves the activation of Gs alpha subunits, leading to the stimulation of adenylyl cyclase, production of cyclic AMP (cAMP), and activation of protein kinase A (PKA).

Peroxisome Proliferator-Activated Receptor (PPAR) Signaling

EETs can act as endogenous ligands for PPARs, a family of nuclear receptors that regulate gene expression. Upon activation by EETs, PPARs form a heterodimer with the retinoid X receptor (RXR) and bind to specific DNA sequences called peroxisome proliferator response elements (PPREs) in the promoter region of target genes. This leads to the transcription of genes involved in lipid metabolism and inflammation.

Modulation of Ion Channels

A key mechanism by which EETs induce vasodilation is through the activation of ion channels in vascular smooth muscle cells. EETs have been shown to activate large-conductance calcium-activated potassium (BKCa) channels, leading to potassium efflux, hyperpolarization of the cell membrane, and subsequent relaxation of the smooth muscle. EETs have also been reported to modulate other ion channels, including transient receptor potential (TRP) channels and ATP-sensitive potassium (KATP) channels.

Quantitative Data on EETs' Biological Activity

The biological potency of EETs can vary depending on the specific regioisomer and the biological system being studied. The following table summarizes some of the reported half-maximal effective concentration (EC50) values for the vasodilatory effects of different EETs.

| EET Regioisomer | EC50 (Vasodilation) | Artery Type | Species | Reference(s) |

| 14,15-EET | 3 ± 1 pM (SR) / 7 ± 5 pM (RS) | Porcine Coronary Arterioles | Porcine | |

| 11,12-EET | 30 ± 8 pM (SR) / 6 ± 3 pM (RS) | Porcine Coronary Arterioles | Porcine | |

| 8,9-EET | 21 ± 13 pM (SR) / 24 ± 12 pM (RS) | Porcine Coronary Arterioles | Porcine | |

| 14,15-EET | -10.1 log [M] | Canine Coronary Arterioles | Canine | |

| 11,12-EET | -12.7 log [M] | Canine Coronary Arterioles | Canine | |

| 8,9-EET | -11.5 log [M] | Canine Coronary Arterioles | Canine | |

| 5,6-EET | -10.7 log [M] | Canine Coronary Arterioles | Canine | |

| 14,15-EET | 10⁻⁶ M | Bovine Coronary Arteries | Bovine |

Experimental Protocols

Quantification of EETs and DHETs by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of EETs and their metabolites in biological samples.

Sample Preparation Workflow

Protocol Outline:

-

Internal Standard Spiking: Add a known amount of deuterated EET and DHET internal standards to the biological sample.

-

Lipid Extraction: Extract lipids from the sample using a method such as the Bligh and Dyer or Folch extraction, or by solid-phase extraction (SPE).

-

Saponification: To measure total EETs (free and esterified), hydrolyze the lipid extract with a base (e.g., KOH) to release EETs from phospholipids.

-

Purification: Further purify the sample to remove interfering substances. This may involve a second liquid-liquid extraction or SPE step.

-

LC-MS/MS Analysis: Separate the analytes using reverse-phase liquid chromatography and detect and quantify them using a mass spectrometer operating in multiple reaction monitoring (MRM) mode.

Radioligand Binding Assay for Putative EET Receptors

This assay is used to characterize the binding of EETs to their putative receptors in cell membranes.

Protocol Outline:

-

Membrane Preparation: Prepare membrane fractions from cells or tissues expressing the putative EET receptor.

-

Assay Setup: In a multi-well plate, combine the membrane preparation, a radiolabeled EET (e.g., [³H]14,15-EET), and either buffer (for total binding) or a high concentration of an unlabeled EET (for non-specific binding). To determine the binding affinity of a test compound, add varying concentrations of the unlabeled compound.

-

Incubation: Incubate the plate to allow the binding to reach equilibrium.

-

Separation of Bound and Free Ligand: Rapidly separate the membrane-bound radioligand from the free radioligand by vacuum filtration through a glass fiber filter.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Analyze the data using non-linear regression to determine the dissociation constant (Kd) and the maximum number of binding sites (Bmax) for saturation binding experiments, or the inhibitory constant (Ki) for competition binding experiments.

Luciferase Reporter Assay for PPAR Activation

This cell-based assay is used to determine if EETs can activate PPARs and induce the transcription of target genes.

Protocol Outline:

-

Cell Culture and Transfection: Culture a suitable cell line (e.g., HEK293T or HepG2) and transfect the cells with two plasmids: one containing a luciferase reporter gene downstream of a PPRE, and another expressing the PPAR of interest (e.g., PPARα or PPARγ). A control plasmid expressing Renilla luciferase can be co-transfected for normalization.

-

Cell Treatment: Treat the transfected cells with various concentrations of the EET of interest or a known PPAR agonist (positive control).

-

Cell Lysis: After an appropriate incubation period, lyse the cells to release the luciferase enzymes.

-

Luciferase Activity Measurement: Measure the firefly luciferase activity using a luminometer after adding the luciferase substrate. If a dual-luciferase system is used, quench the firefly luciferase signal and then measure the Renilla luciferase activity.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number. Plot the normalized luciferase activity against the concentration of the EET to determine the dose-response relationship and calculate the EC50 value.

Conclusion

Epoxyeicosatrienoic acids are pleiotropic signaling molecules with significant therapeutic potential. A thorough understanding of their biosynthesis, metabolism, and complex signaling pathways is essential for the development of novel drugs targeting this system. This guide provides a foundational overview of the key aspects of EET signaling, offering valuable information for researchers and drug development professionals in this exciting field. Further research is needed to fully elucidate the specific molecular targets and downstream effectors of EETs to unlock their full therapeutic promise.

References

- 1. researchgate.net [researchgate.net]

- 2. TRP channels in neurogastroenterology: opportunities for therapeutic intervention - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Molecular Mechanism of TRP Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Polymorphisms of CYP2C8 Alter First-Electron Transfer Kinetics and Increase Catalytic Uncoupling - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacology of 14,15-EET Agonists: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

14,15-Epoxyeicosatrienoic acid (14,15-EET) is a bioactive lipid mediator derived from the metabolism of arachidonic acid by cytochrome P450 (CYP) epoxygenases.[1][2][3] As a member of the epoxyeicosatrienoic acids (EETs) family, 14,15-EET plays a crucial role in a multitude of physiological and pathophysiological processes, making its signaling pathways a compelling area of research for therapeutic intervention. This technical guide provides a comprehensive overview of the pharmacology of 14,15-EET agonists, focusing on their mechanism of action, signaling cascades, and the experimental methodologies used to elucidate their function.

Biosynthesis and Metabolism of 14,15-EET

14,15-EET is synthesized from arachidonic acid by CYP epoxygenases, primarily from the CYP2C and CYP2J families.[4][5] It is produced as a mix of two enantiomers, 14(R),15(S)-EET and 14(S),15(R)-EET. The biological activity of 14,15-EET is tightly regulated by its rapid metabolism. The primary route of inactivation is hydrolysis by soluble epoxide hydrolase (sEH) to the less active 14,15-dihydroxyeicosatrienoic acid (14,15-DHET). This short half-life underscores the transient and local nature of 14,15-EET signaling, acting as an autocrine and paracrine mediator.

Below is a diagram illustrating the metabolic pathway of 14,15-EET.

Caption: Metabolic pathway of 14,15-EET from arachidonic acid.

Quantitative Data on 14,15-EET and its Analogs

The following tables summarize key quantitative data for 14,15-EET and its synthetic analogs, providing insights into their potency and efficacy in various experimental models.

Table 1: Vasorelaxant Activity of 14,15-EET and its Analogs

| Compound | ED50 (μM) | Maximum Relaxation (%) | Experimental Model | Reference |

| 14,15-EET | 2.2 | 85 | Precontracted bovine coronary artery rings | |

| Tetrazole 19 | 0.18 | Not Reported | Precontracted bovine coronary artery rings | |

| Oxadiazole-5-thione 25 | 0.36 | Not Reported | Precontracted bovine coronary artery rings | |

| Oxamide 16 | 1.7 | Not Reported | Precontracted bovine coronary artery rings | |

| N-iPr-amide 20 | 1.7 | Not Reported | Precontracted bovine coronary artery rings | |

| Unsubstituted urea 12 | 3.5 | Not Reported | Precontracted bovine coronary artery rings | |

| 14,15-EET-PISA | 1 | 84.5 ± 7.5 | Precontracted bovine coronary arteries | |

| 14,15-EET-BSA | 1 | 89.6 ± 3.9 | Precontracted bovine coronary arteries | |

| 14,15-EET-BZDC-SA | 1 | 92.9 ± 5.0 | Precontracted bovine coronary arteries |

Table 2: Inhibition of Soluble Epoxide Hydrolase (sEH) by 14,15-EET Analogs

| Compound | IC50 (nM) | Experimental Model | Reference |

| Tetrazole 19 | 11 | Recombinant human sEH | |

| Oxadiazole-5-thione 25 | >500 | Recombinant human sEH | |

| Unsubstituted urea 12 | 16 | Recombinant human sEH | |

| Oxamide 16 | 59,000 | Recombinant human sEH | |

| N-iPr-amide 20 | 19,000 | Recombinant human sEH |

Key Signaling Pathways of 14,15-EET Agonists

14,15-EET exerts its diverse biological effects through a complex network of signaling pathways. While a specific high-affinity receptor remains elusive, several downstream targets and pathways have been identified.

G-Protein Coupled Receptor (GPCR) Signaling

Evidence suggests that some actions of 14,15-EET are mediated by GPCRs. Although no single high-affinity receptor has been definitively identified, studies have shown that 14,15-EET can interact with several prostanoid receptors at micromolar concentrations, leading to an increase in intracellular cAMP levels. Furthermore, GPR40 has been identified as a potential low-affinity receptor for EETs, mediating increases in intracellular calcium.

Caption: Putative GPCR signaling pathways activated by 14,15-EET.

Peroxisome Proliferator-Activated Receptor (PPAR) Activation

14,15-EET and its metabolite 14,15-DHET can activate PPARs, which are nuclear receptors that regulate gene expression. Specifically, 14,15-DHET has been shown to be a potent activator of PPARα. This pathway is implicated in the anti-inflammatory effects of 14,15-EET.

Caption: PPARα activation by the 14,15-EET metabolite, 14,15-DHET.

Receptor Tyrosine Kinase (RTK) Transactivation and Downstream Pathways

14,15-EET can transactivate the epidermal growth factor receptor (EGFR), leading to the activation of downstream signaling cascades, including the mitogen-activated protein kinase (MAPK/ERK) and phosphoinositide 3-kinase (PI3K)/Akt pathways. These pathways are crucial for cell proliferation, survival, and migration.

Caption: Transactivation of EGFR and downstream signaling by 14,15-EET.

Transient Receptor Potential Vanilloid 4 (TRPV4) Channel Activation

14,15-EET has been shown to activate TRPV4 channels, which are non-selective cation channels. This activation leads to an influx of calcium, which can trigger various cellular responses, including vasodilation and neurite outgrowth.

Caption: Activation of TRPV4 channels by 14,15-EET leading to calcium influx.

Experimental Protocols

Vasorelaxation Assay in Bovine Coronary Arteries

This is a classic ex vivo method to assess the vasoactive properties of 14,15-EET and its analogs.

Protocol:

-

Tissue Preparation: Bovine hearts are obtained from a local abattoir. The left anterior descending coronary arteries are dissected and placed in ice-cold Krebs buffer. The arteries are cleaned of surrounding tissue and cut into rings (3-5 mm in length).

-

Mounting: The arterial rings are mounted in organ chambers filled with Krebs buffer, maintained at 37°C, and aerated with 95% O2 and 5% CO2. The rings are connected to isometric force transducers to record changes in tension.

-

Equilibration and Precontraction: The rings are allowed to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g. After equilibration, the rings are precontracted with a thromboxane A2 mimetic, such as U46619, to a stable tension.

-

Drug Administration: Cumulative concentration-response curves are generated by adding increasing concentrations of the 14,15-EET agonist to the organ bath.

-

Data Analysis: The relaxation response is expressed as a percentage of the precontraction tension. ED50 values are calculated from the concentration-response curves.

Cell-Based Signaling Assays

These in vitro methods are used to investigate the intracellular signaling pathways activated by 14,15-EET agonists.

Protocol for Western Blot Analysis of Protein Phosphorylation:

-

Cell Culture: A suitable cell line (e.g., human carcinoma cells, vascular smooth muscle cells) is cultured to 70-80% confluency.

-

Serum Starvation: Cells are serum-starved for a defined period (e.g., 24 hours) to reduce basal signaling activity.

-

Treatment: Cells are treated with the 14,15-EET agonist at various concentrations and for different time points.

-

Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed with a lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The protein concentration of the lysates is determined using a standard assay (e.g., BCA assay).

-

SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then incubated with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., p-ERK, ERK, p-Akt, Akt).

-

Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry: The intensity of the bands is quantified using densitometry software.

Conclusion

14,15-EET and its agonists represent a promising class of molecules with therapeutic potential in a range of diseases, particularly those with inflammatory and cardiovascular components. Their complex pharmacology, involving multiple signaling pathways, offers numerous avenues for drug development. A thorough understanding of their mechanisms of action, supported by robust experimental data, is critical for the successful translation of these findings into novel therapies. This guide provides a foundational resource for researchers and drug development professionals to navigate the intricate world of 14,15-EET pharmacology. Further research is warranted to identify specific high-affinity receptors and to fully delineate the physiological and pathological roles of the various signaling cascades activated by these potent lipid mediators.

References

- 1. Epoxyeicosatrienoic acid - Wikipedia [en.wikipedia.org]

- 2. 14,15-Epoxyeicosatrienoic acid induces the proliferation and anti- apoptosis of human carcinoma cell - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.physiology.org [journals.physiology.org]

- 4. Inside epoxyeicosatrienoic acids and cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The role of epoxyeicosatrienoic acids in the cardiovascular system - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to 14,15-EET Analogs in Metabolic Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epoxyeicosatrienoic acids (EETs) are lipid signaling molecules derived from arachidonic acid by cytochrome P450 (CYP) epoxygenases. Among the four regioisomers, 14,15-EET has garnered significant attention for its diverse biological activities, including potent vasodilatory and anti-inflammatory effects. Emerging evidence has highlighted the crucial role of the EET pathway in regulating glucose homeostasis and insulin sensitivity, making it a promising therapeutic target for metabolic diseases such as type 2 diabetes and metabolic syndrome. However, the inherent chemical and metabolic instability of native EETs, which are rapidly hydrolyzed to less active dihydroxyeicosatrienoic acids (DHETs) by soluble epoxide hydrolase (sEH), has spurred the development of stable 14,15-EET analogs. This technical guide provides a comprehensive literature review of these analogs in metabolic research, focusing on their quantitative effects, the experimental protocols used for their evaluation, and the underlying signaling mechanisms.

Core Concepts: The Rationale for 14,15-EET Analogs

The therapeutic potential of modulating the EET pathway in metabolic diseases is supported by several lines of evidence. In humans, plasma EET levels positively correlate with insulin sensitivity.[1] Furthermore, genetic variants that decrease sEH activity and thus increase EET bioavailability are associated with enhanced insulin sensitivity.[1] Animal studies have demonstrated that increasing EET levels, either through genetic manipulation or pharmacological inhibition of sEH, improves insulin sensitivity and glucose tolerance.[1]

However, the short half-life of native 14,15-EET limits its therapeutic utility. This has led to the synthesis of 14,15-EET analogs with improved stability and pharmacokinetic profiles. These analogs are designed to mimic the biological actions of 14,15-EET while resisting degradation by sEH. One such analog that has been extensively studied in the context of metabolic research is EET-A.

Quantitative Effects of 14,15-EET Analogs on Metabolic Parameters

The following tables summarize the quantitative data from key studies investigating the effects of 14,15-EET analogs on various metabolic parameters.

Table 1: Effects of EET-A on Glucose Homeostasis in a Genetic Mouse Model of Insulin Resistance (Cyp2c44-/- Mice)

| Parameter | Wild-Type (WT) + Vehicle | Cyp2c44-/- + Vehicle | Cyp2c44-/- + EET-A | Reference |

| Fasting Blood Glucose (mg/dL) | 135 ± 5 | 160 ± 7 | 138 ± 6# | [1] |

| Glucose Tolerance (AUC during IPGTT) | 25,000 ± 1,500 | 35,000 ± 2,000 | 27,000 ± 1,800# | [1] |

| Fasting Insulin (ng/mL) | 0.61 ± 0.11 | 0.72 ± 0.15 | Not Reported |

*p < 0.05 vs WT + Vehicle; #p < 0.05 vs Cyp2c44-/- + Vehicle. Data are presented as mean ± SEM.

Table 2: Effects of EET-A on Body Weight and Adipose Tissue in db/db Mice

| Parameter | db/db Control | db/db + EET-A | Reference |

| Change in Body Weight (g) over 8 weeks | +10.2 ± 1.5 | +5.8 ± 1.2 | |

| Visceral Fat Weight (g) | 3.5 ± 0.4 | 2.1 ± 0.3 | |

| Perirenal Fat Weight (g) | 1.8 ± 0.2 | 1.1 ± 0.1* |

*p < 0.05 vs db/db Control. Data are presented as mean ± SEM.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature on 14,15-EET analogs and metabolic research.

In Vivo Treatment with EET-A

The water-soluble 14,15-EET analog, EET-A, is administered to mice in their drinking water.

-

Analog: EET-A (disodium 13-(3-pentylureido)tridec-8(Z)-enoyl)-L-aspartate)

-

Administration Route: Oral, via drinking water.

-

Concentration: 0.125 mg/mL.

-

Dosage Calculation: For a ~25 g mouse that drinks approximately 2 mL of water per day, this concentration results in a dose of roughly 10 mg/kg of body weight per day.

-

Duration: 4 weeks for studies in Cyp2c44-/- mice.

Intraperitoneal Glucose Tolerance Test (IPGTT)

The IPGTT is a standard procedure to assess glucose metabolism in vivo.

-

Animal Fasting: Mice are fasted for 5-6 hours before the test.

-

Baseline Glucose Measurement: A baseline blood glucose reading is taken from the tail vein.

-

Glucose Injection: A 20% w/v glucose solution is administered via intraperitoneal injection at a dose of 2 g/kg of body weight.

-

Blood Glucose Monitoring: Blood glucose levels are measured from the tail vein at 15, 30, 45, 60, and 90 minutes post-injection.

-

Data Analysis: The area under the curve (AUC) for glucose is calculated using the trapezoidal method to quantify glucose tolerance.

Primary Hepatocyte Isolation and Culture

Primary hepatocytes are used for in vitro studies to investigate the direct effects of 14,15-EET analogs on liver cells.

-

Anesthesia: The mouse is anesthetized.

-

Liver Perfusion: The liver is perfused through the portal vein, first with a calcium-free buffer to disrupt cell junctions, followed by a buffer containing collagenase to digest the extracellular matrix.

-

Cell Isolation: The digested liver is gently disrupted to release the hepatocytes.

-

Cell Purification: The cell suspension is filtered and centrifuged at low speed to pellet the hepatocytes.

-

Cell Culture: Isolated hepatocytes are plated on collagen-coated plates and cultured in appropriate media.

Western Blot Analysis of Insulin Signaling Proteins

Western blotting is used to quantify the expression and phosphorylation status of key proteins in the insulin signaling pathway.

-

Tissue/Cell Lysis: Liver or muscle tissue, or cultured hepatocytes, are lysed to extract proteins.

-

Protein Quantification: The total protein concentration of the lysates is determined.

-

SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: The membrane is incubated with primary antibodies specific for the target proteins (e.g., phosphorylated and total forms of Insulin Receptor β, Akt) followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized and quantified using a chemiluminescence detection system.

Signaling Pathways and Mechanisms of Action

14,15-EET analogs exert their beneficial metabolic effects through the modulation of key signaling pathways, primarily the insulin signaling cascade in hepatocytes.

Hepatic Insulin Signaling Pathway

The following diagram illustrates the key components of the hepatic insulin signaling pathway and the proposed mechanism of action for 14,15-EET analogs.

Caption: Hepatic Insulin Signaling Pathway and the Role of 14,15-EET Analogs.

Mechanism of Action:

Studies have shown that 14,15-EET analogs, such as EET-A, improve hepatic insulin signaling by enhancing the retention of the activated insulin receptor (IR) on the plasma membrane. This stabilization of the membrane-associated IR potentiates its activation and downstream signaling cascade. Following insulin binding, the activated IR phosphorylates insulin receptor substrates (IRS-1/2), which in turn activate phosphoinositide 3-kinase (PI3K). PI3K catalyzes the conversion of PIP2 to PIP3, leading to the activation of PDK1 and subsequently Akt (also known as protein kinase B). Activated Akt mediates many of insulin's metabolic effects, including:

-

Increased Glucose Uptake: By promoting the translocation of glucose transporters (like GLUT2 in hepatocytes) to the cell surface.

-

Enhanced Glycogen Synthesis: Through the activation of glycogen synthase.

-

Inhibition of Gluconeogenesis: By suppressing the expression of key gluconeogenic enzymes.

By enhancing the initial step of this cascade—the activation of the insulin receptor—14,15-EET analogs effectively amplify the entire downstream signaling pathway, leading to improved glucose disposal and reduced hepatic glucose production.

Experimental Workflow for Evaluating 14,15-EET Analogs

The following diagram outlines a typical experimental workflow for the preclinical evaluation of 14,15-EET analogs in metabolic research.

Caption: Experimental Workflow for Preclinical Evaluation of 14,15-EET Analogs.

Conclusion and Future Directions

14,15-EET analogs represent a promising class of therapeutic agents for the treatment of metabolic diseases. Their ability to enhance insulin sensitivity and improve glucose homeostasis through the potentiation of hepatic insulin signaling provides a strong rationale for their continued development. The data summarized in this guide highlight the significant preclinical efficacy of these compounds.

Future research in this area should focus on:

-

Pharmacokinetic and Pharmacodynamic Studies: To optimize dosing regimens and understand the long-term effects of these analogs.

-

Safety and Toxicology: To ensure a favorable safety profile for clinical translation.

-

Clinical Trials: To evaluate the efficacy and safety of 14,15-EET analogs in human subjects with metabolic disorders.

-

Combination Therapies: To explore the potential synergistic effects of 14,15-EET analogs with existing anti-diabetic medications.

The continued investigation of 14,15-EET analogs holds great promise for the development of novel and effective treatments for the growing global burden of metabolic diseases.

References

Methodological & Application

Application Notes and Protocols for In Vivo Studies of 14,15-EE-8(Z)-E

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation and administration of 14,15-EE-8(Z)-E, a stable analog of the endogenous lipid mediator 14,15-epoxyeicosatrienoic acid (14,15-EET), for in vivo research applications. The protocols are designed to ensure compound stability, solubility, and accurate dosing for various animal models.

Introduction

14,15-Epoxyeicosatrienoic acid (14,15-EET) is a cytochrome P450-derived metabolite of arachidonic acid with a wide range of biological activities, including vasodilation, anti-inflammatory effects, and promotion of insulin sensitivity.[1][2][3] However, the therapeutic potential of native 14,15-EET is limited by its chemical and metabolic instability, as it is rapidly hydrolyzed to the less active 14,15-dihydroxyeicosatrienoic acid (14,15-DHET) by soluble epoxide hydrolase (sEH).[1][4] this compound is a more stable structural analog of 14,15-EET, making it a valuable tool for investigating the physiological and pathophysiological roles of this signaling pathway in vivo. Water-soluble analogs of 14,15-EET, such as EET-A, have been successfully used in various in vivo models, demonstrating the feasibility of systemic administration.

Data Presentation

Table 1: Solubility of this compound

| Solvent | Solubility |

| Ethanol | 10 mg/mL |

| DMF | 10 mg/mL |

| DMSO | 10 mg/mL |

| PBS (pH 7.2) | 0.5 mg/mL |

Data sourced from Cayman Chemical product information sheet.

Table 2: Exemplary In Vivo Dosing of 14,15-EET Analogs

| Compound | Animal Model | Route of Administration | Dosage | Reference |

| EET-A (14,15-EET analog) | Mice (WT and Cyp2c44-/-) | Drinking Water | 0.125 mg/mL (approx. 10 mg/kg/day) | |

| EET-A (14,15-EET analog) | Spontaneously Hypertensive Rats (SHR) | Drinking Water | 10 mg/kg/day | |

| EET-A (14,15-EET analog) | Spontaneously Hypertensive Rats (SHR) | Drinking Water | 40 mg/kg/day | |

| EET-NOX-8-PEG (11,12-EET analog) | Spontaneously Hypertensive Rats (SHR) | Intraperitoneal (i.p.) Injection | 2 mg/day | |

| NUSGLY (11,12-EET analog) | Spontaneously Hypertensive Rats (SHR) | Intraperitoneal (i.p.) Injection | 2 mg/day |

Experimental Protocols

Protocol 1: Preparation of this compound for Oral Administration in Drinking Water

This protocol is adapted from studies using the water-soluble 14,15-EET analog, EET-A.

Materials:

-

This compound

-

Sterile, purified water

-

Sterile glassware

-

Magnetic stirrer and stir bar

-

Calibrated scale

Procedure:

-

Determine the required concentration: Based on the desired daily dose (e.g., 10 mg/kg/day) and the average daily water consumption of the animal model, calculate the required concentration of this compound in the drinking water.

-

Example calculation for a 25g mouse drinking 5 mL of water per day to achieve a 10 mg/kg/day dose:

-

Daily dose per mouse = 10 mg/kg * 0.025 kg = 0.25 mg

-

Concentration in drinking water = 0.25 mg / 5 mL = 0.05 mg/mL

-

-

-

Weighing the compound: Accurately weigh the required amount of this compound in a sterile container.

-

Dissolution:

-

Given the aqueous solubility of 0.5 mg/mL in PBS (pH 7.2), direct dissolution in water may be possible for lower concentrations.

-

Add the weighed this compound to the calculated volume of sterile water in a sterile glass container.

-

Stir the solution using a magnetic stirrer at room temperature until the compound is fully dissolved. Protect the solution from light.

-

-

Preparation of drinking bottles: Fill the animal drinking bottles with the freshly prepared solution.

-

Administration and Monitoring:

-

Provide the drinking water containing this compound to the animals ad libitum.

-

Prepare fresh solutions and replace the drinking bottles every 24-48 hours to ensure compound stability.

-

Monitor the daily water intake to ensure accurate dosing.

-

Protocol 2: Preparation of this compound for Intraperitoneal (i.p.) Injection

This protocol provides a general method for preparing this compound for parenteral administration.

Materials:

-

This compound

-

Ethanol (or DMSO)

-

Sterile saline (0.9% NaCl) or PBS (pH 7.2)

-

Sterile, pyrogen-free vials

-

Sterile syringes and needles

Procedure:

-

Preparation of a stock solution:

-

Due to the limited aqueous solubility, a stock solution in an organic solvent is recommended.

-

Dissolve a weighed amount of this compound in a minimal amount of ethanol or DMSO to create a concentrated stock solution (e.g., 10 mg/mL). Ensure the final concentration of the organic solvent in the injected volume is low (typically <10% for ethanol and <5% for DMSO) to avoid toxicity.

-

-

Dilution to the final concentration:

-

On the day of injection, dilute the stock solution with sterile saline or PBS to the final desired concentration for injection.

-

Example calculation for a 10 mg/kg dose in a 25g mouse with an injection volume of 100 µL:

-

Dose per mouse = 10 mg/kg * 0.025 kg = 0.25 mg

-

Required concentration = 0.25 mg / 0.1 mL = 2.5 mg/mL

-

To prepare 1 mL of this solution with 5% ethanol:

-

Take 50 µL of a 50 mg/mL stock solution in ethanol.

-

Add 950 µL of sterile saline.

-

-

-

-

Administration:

-

Draw the final solution into a sterile syringe.

-

Administer the solution via intraperitoneal injection at the desired dosing schedule.

-

Important Considerations:

-

Stability: this compound is stable for at least 2 years when stored at -20°C. Stock solutions in organic solvents should also be stored at -20°C and protected from light. Aqueous solutions should be prepared fresh daily.

-

Vehicle Control: Always include a vehicle control group in your in vivo experiments to account for any effects of the solvent.

-

Solubility Enhancement: For higher concentrations or different administration routes, formulation strategies such as the use of cyclodextrins or lipid-based carriers may be considered.

Visualizations

Signaling Pathway of 14,15-EET

Caption: Simplified signaling pathways activated by 14,15-EET analogs.

Experimental Workflow for In Vivo Studies

Caption: General workflow for in vivo studies using this compound.

References

- 1. EET Analog Treatment Improves Insulin Signaling in a Genetic Mouse Model of Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Drugs in the Pipeline Series: Orally Active Epoxyeicosatrienoic Acid Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Epoxyeicosatrienoic acid - Wikipedia [en.wikipedia.org]

- 4. 14,15-Epoxyeicosatrienoic acid metabolism in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Determining the Optimal Concentration of 14,15-EE-8(Z)-E in Vascular Reactivity Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive guide for determining the optimal concentration of 14,15-epoxyeicosatrienoic acid (14,15-EET) and its structural analog, 14,15-epoxyeicosa-5(Z)-enoic acid (14,15-EEZE), in vascular reactivity assays. 14,15-EET is a cytochrome P450-derived metabolite of arachidonic acid that acts as an endothelium-derived hyperpolarizing factor (EDHF), causing vasodilation.[1][2][3] Conversely, 14,15-EEZE is primarily recognized as a selective antagonist of EET-mediated vasodilation.[2][4] Understanding the effective concentrations of these compounds is crucial for investigating their roles in vascular physiology and pathophysiology.

Data Presentation: Optimal Concentrations for Vascular Reactivity

The following tables summarize the effective concentrations of 14,15-EET (as an agonist) and 14,15-EEZE (as an antagonist) from various published studies. These values can serve as a starting point for designing your experiments.

Table 1: Agonist Activity of 14,15-EET in Vasodilation Assays

| Vascular Bed | Animal Model | Agonist | EC50 | Notes | Reference |

| Coronary Arteries | Bovine | 14,15-EET | ~1 µM | Concentration-related relaxation. | |

| Coronary Arterioles | Canine | 14,15-EET | 10.1 to 12.7 pM | Significantly more potent in microvessels compared to conduit arteries. | |

| Mesenteric Arteries | Rat | 14,15-EET | Lower in smaller secondary branches | Responses were reduced in hypertensive and older rats. |

Table 2: Antagonist Activity of 14,15-EEZE in Vasodilation Assays

| Vascular Bed | Animal Model | Antagonist | Concentration | Inhibited Agonist (and concentration) | Notes | Reference |

| Coronary Arteries | Bovine | 14,15-EEZE | 10 µM | 14,15-EET | Significantly inhibited relaxation. | |

| Coronary Arteries | Bovine | 14,15-EEZE | 10 µM | Bradykinin | Inhibited the EDHF component of bradykinin-induced relaxation. | |

| Coronary Arteries | Porcine | 14,15-EEZE | 10 µM | Bradykinin | Partially inhibited myocyte hyperpolarization. | |

| Coronary Arteries | Bovine | 14,15-EEZE-mSI | 10 µM | 14,15-EET and 5,6-EET | A methylsulfonylimide analog of 14,15-EEZE with selectivity for certain EET regioisomers. |

Experimental Protocols

This section provides a detailed protocol for a typical ex vivo vascular reactivity assay using wire myography to assess the effects of 14,15-EET and 14,15-EEZE.

Protocol: Isometric Tension Recording in Isolated Arterial Rings

1. Materials and Reagents:

-

Isolated Arteries: e.g., bovine coronary arteries, rat mesenteric arteries.

-

Physiological Salt Solution (PSS): Krebs-bicarbonate buffer (in mM: 118.3 NaCl, 4.7 KCl, 1.2 MgSO₄, 1.2 KH₂PO₄, 2.5 CaCl₂, 25 NaHCO₃, 11.1 glucose).

-

High Potassium Solution (KPSS): PSS with an equimolar substitution of NaCl with KCl (e.g., 60 mM KCl).

-

Vasoconstrictor: U46619 (a thromboxane A₂ analog) or Phenylephrine.

-

Test Compounds: 14,15-EET and 14,15-EEZE, dissolved in a suitable solvent (e.g., ethanol).

-

Wire Myograph System: Equipped with a temperature-controlled tissue bath, force transducer, and data acquisition system.

-

Dissection Tools: Fine scissors, forceps, and a dissecting microscope.

2. Vessel Preparation and Mounting:

-

Obtain fresh tissue (e.g., bovine hearts) from a local abattoir and immediately place it in ice-cold PSS.

-

Under a dissecting microscope, carefully dissect the desired artery (e.g., left anterior descending coronary artery) from the surrounding connective and adipose tissue.

-

Cut the cleaned artery into 2-3 mm rings.

-

Mount each arterial ring on two tungsten or stainless-steel wires (typically 40 µm in diameter) in the jaws of the wire myograph chamber.

-

Submerge the mounted vessel in the myograph chamber containing PSS, maintained at 37°C and continuously aerated with 95% O₂ / 5% CO₂.

3. Equilibration and Normalization:

-

Allow the mounted vessel to equilibrate for at least 30-60 minutes.

-

Perform a normalization procedure to determine the optimal resting tension for the vessel. This involves stepwise increases in tension and recording the contractile response to a standardized stimulus (e.g., KPSS) to find the length at which the maximal active tension is generated.

4. Viability and Endothelium Integrity Check:

-

Assess the viability of the vessel by challenging it with KPSS. A robust contraction confirms tissue viability.

-

To check for endothelium integrity, pre-constrict the vessel with a submaximal concentration of a vasoconstrictor (e.g., U46619 or phenylephrine) to about 50-80% of the maximal KPSS-induced contraction.

-

Once a stable plateau is reached, add an endothelium-dependent vasodilator (e.g., acetylcholine or bradykinin). A relaxation of >80% indicates a functional endothelium.

5. Concentration-Response Curves:

-

For Agonist (14,15-EET):

-

Pre-constrict the arterial ring with a vasoconstrictor to achieve a stable contraction.

-

Cumulatively add increasing concentrations of 14,15-EET to the bath, allowing the response to stabilize at each concentration.

-

Record the relaxation as a percentage of the pre-constriction.

-

-

For Antagonist (14,15-EEZE):

-

After washing out the previous agonist, pre-incubate the vessel with the desired concentration of 14,15-EEZE for a set period (e.g., 20-30 minutes).

-

Pre-constrict the vessel with the same vasoconstrictor.

-

Generate a cumulative concentration-response curve for the agonist (e.g., 14,15-EET or an endothelium-dependent vasodilator like bradykinin) in the presence of the antagonist.

-

Compare the concentration-response curve with and without the antagonist to determine the inhibitory effect.

-

6. Data Analysis:

-

Express the relaxation responses as a percentage of the pre-constriction tension.

-

Plot the concentration-response curves using a logarithmic scale for the agonist concentration.

-

Calculate the EC₅₀ (for agonists) or IC₅₀ (for antagonists) values using non-linear regression analysis.

Signaling Pathways and Visualizations

Signaling Pathway of 14,15-EET-Induced Vasodilation

Endothelial cells synthesize and release 14,15-EET in response to stimuli such as bradykinin. 14,15-EET then acts as a paracrine signaling molecule on the underlying vascular smooth muscle cells. It is proposed to bind to a G-protein coupled receptor (GPCR), which activates a stimulatory G-protein (Gs). This, in turn, leads to the opening of large-conductance Ca²⁺-activated K⁺ (BKCa) channels. The efflux of K⁺ ions causes hyperpolarization of the smooth muscle cell membrane, leading to the closure of voltage-gated Ca²⁺ channels, a decrease in intracellular Ca²⁺ concentration, and subsequent vasodilation.

Caption: Signaling pathway of 14,15-EET-induced vasodilation.

Experimental Workflow for Vascular Reactivity Assay

The following diagram outlines the typical workflow for assessing the effects of a test compound on vascular reactivity using wire myography.

Caption: Experimental workflow for wire myography.

References

- 1. Epoxyeicosatrienoic Acids and Endothelium-Dependent Responses - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Vascular Pharmacology of Epoxyeicosatrienoic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ahajournals.org [ahajournals.org]

- 4. Bradykinin-induced, endothelium-dependent responses in porcine coronary arteries: involvement of potassium channel activation and epoxyeicosatrienoic acids - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Studying Endothelium-Derived Hyperpolarizing Factors (EDHFs) using 14,15-EE-8(Z)-E

For Researchers, Scientists, and Drug Development Professionals

Introduction

Endothelium-derived hyperpolarizing factors (EDHFs) play a crucial role in regulating vascular tone, particularly in smaller arteries and resistance vessels. Unlike nitric oxide (NO) and prostacyclin, EDHFs induce vasodilation through hyperpolarization of vascular smooth muscle cells. A significant component of the EDHF response is mediated by epoxyeicosatrienoic acids (EETs), which are metabolites of arachidonic acid produced by cytochrome P450 (CYP) epoxygenases in the endothelium.[1][2][3][4][5]

14,15-Epoxyeicosa-5(Z)-enoic acid, herein referred to as 14,15-EE-8(Z)-E (also commonly known as 14,15-EEZE), is a synthetic analog of 14,15-EET that acts as a potent and selective antagonist of EETs. This property makes it an invaluable pharmacological tool for investigating the physiological and pathophysiological roles of EETs as EDHFs. This compound competitively inhibits EET-induced vasorelaxation and smooth muscle hyperpolarization, allowing researchers to dissect the contribution of the EET pathway in endothelium-dependent vasodilation.

These application notes provide detailed protocols for utilizing this compound in key experimental models to study EDHF-mediated responses.

Key Applications

-

Elucidating the role of EETs in EDHF-mediated vasodilation: By selectively antagonizing EET receptors, this compound helps to quantify the contribution of EETs to the overall EDHF response in various vascular beds.

-

Investigating signaling pathways downstream of EETs: This antagonist can be used to probe the involvement of specific ion channels, such as large-conductance calcium-activated potassium (BKCa) channels, in EET-mediated hyperpolarization and relaxation.

-

Screening for novel therapeutic agents: this compound can be employed as a reference compound in assays designed to identify new molecules that modulate the EET-EDHF pathway for the treatment of cardiovascular diseases like hypertension.

-

Studying the pathophysiology of endothelial dysfunction: Researchers can use this tool to explore how the contribution of EETs to vasodilation is altered in disease states such as diabetes and obesity.

Quantitative Data Summary

The following tables summarize the inhibitory effects of this compound on vasorelaxation and smooth muscle hyperpolarization from published studies.

Table 1: Inhibition of EET-Induced Vasorelaxation by this compound in Bovine Coronary Arteries

| Agonist (EET Regioisomer) | Concentration of this compound (µM) | Maximal Relaxation (%) - Control | Maximal Relaxation (%) - With this compound |

| 14,15-EET | 10 | ~85 | 18 |

| 11,12-EET | 10 | ~80 | ~40 |

| 8,9-EET | 10 | ~75 | ~50 |

| 5,6-EET | 10 | ~75 | ~60 |

Data compiled from studies on U46619-preconstricted bovine coronary arterial rings.

Table 2: Effect of this compound on Bradykinin-Induced Smooth Muscle Hyperpolarization and Relaxation in Bovine Coronary Arteries

| Treatment | Bradykinin Concentration (nM) | Measured Parameter | Response - Control | Response - With 3 µM this compound |

| Bradykinin | 10 | Smooth Muscle Hyperpolarization | Significant Hyperpolarization | Inhibited |

| Bradykinin | 10 | Relaxation (%) | Significant Relaxation | Inhibited |

Experiments were conducted in the presence of indomethacin and L-nitroarginine to block cyclooxygenase and nitric oxide synthase, respectively.

Experimental Protocols

Protocol 1: Vascular Reactivity Studies in Isolated Arterial Rings

This protocol details the methodology for assessing the effect of this compound on agonist-induced vasorelaxation in isolated arterial segments.

Materials:

-

Isolated arterial rings (e.g., bovine coronary, rat mesenteric)

-

Organ bath system with force transducers

-

Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, glucose 11)

-

U46619 (thromboxane A2 mimetic) or other vasoconstrictor

-

This compound

-

EET regioisomers (14,15-EET, 11,12-EET, etc.)

-

Bradykinin or other endothelium-dependent vasodilator

-

Indomethacin and L-nitroarginine (optional, to isolate the EDHF component)

-

Carbogen gas (95% O2, 5% CO2)

Procedure:

-

Artery Preparation: Dissect arteries in cold Krebs-Henseleit solution and cut into 2-3 mm rings, taking care not to damage the endothelium. For some experiments, the endothelium may be mechanically removed for comparison.

-

Mounting: Mount the arterial rings in organ baths containing Krebs-Henseleit solution maintained at 37°C and bubbled with carbogen gas.

-

Equilibration and Pre-constriction: Allow the rings to equilibrate for 60-90 minutes under a resting tension of 2-3 g. After equilibration, pre-constrict the rings to approximately 50-70% of their maximal response with a vasoconstrictor like U46619 (e.g., 20 nM).

-

Antagonist Incubation: For the experimental group, pre-incubate the arterial rings with this compound (e.g., 10 µM) for 20-30 minutes. The control group should be incubated with the vehicle.

-

Agonist-Induced Relaxation: Generate cumulative concentration-response curves to EETs or other vasodilators (e.g., bradykinin) by adding increasing concentrations of the agonist to the organ bath.

-

Data Analysis: Record the changes in isometric tension. Express relaxation as a percentage reversal of the pre-constriction induced by U46619. Compare the concentration-response curves in the presence and absence of this compound.

Protocol 2: Patch-Clamp Electrophysiology in Vascular Smooth Muscle Cells

This protocol allows for the direct measurement of ion channel activity in isolated vascular smooth muscle cells and the effect of this compound.

Materials:

-

Isolated vascular smooth muscle cells

-

Patch-clamp rig (amplifier, micromanipulator, microscope)

-

Borosilicate glass capillaries for patch pipettes

-

Cell culture medium

-

Pipette solution (e.g., in mM: KCl 140, MgCl2 1, HEPES 10, EGTA 10, pH 7.2 with KOH)

-

Bath solution (e.g., in mM: NaCl 140, KCl 5, CaCl2 2, MgCl2 1, HEPES 10, glucose 10, pH 7.4 with NaOH)

-

14,15-EET

-

This compound

Procedure:

-

Cell Isolation: Isolate single vascular smooth muscle cells from arteries using enzymatic digestion (e.g., collagenase, elastase).

-

Pipette Preparation: Pull and fire-polish borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with pipette solution.

-

Patch Formation: Obtain a gigaohm seal between the patch pipette and the cell membrane in the cell-attached or whole-cell configuration.

-

Baseline Recording: Record baseline single-channel or whole-cell currents. For studying BKCa channels, the membrane potential can be held at a depolarized potential (e.g., +40 mV).

-

Agonist Application: Apply 14,15-EET (e.g., 100 nM) to the bath solution to activate BKCa channels.

-